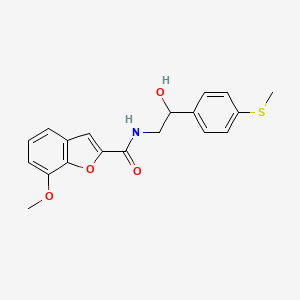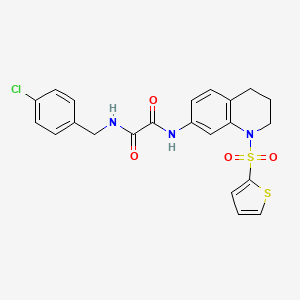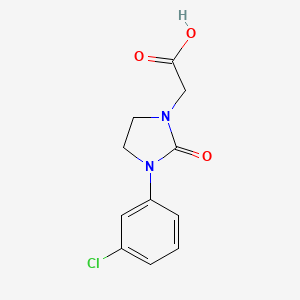![molecular formula C11H14N4O2S B2964882 Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 860788-08-5](/img/structure/B2964882.png)
Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C11H14N4O2S . It is a solid substance and has a molecular weight of 266.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4O2S/c1-4-17-10(16)8-7-13-11(18-3)14-9(8)15(2)6-5-12/h7H,4,6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 266.32 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
- Research has focused on the synthesis and characterization of novel compounds derived from pyrimidine, indicating the compound's potential as a precursor for diverse chemical syntheses. For example, synthesis methods have been developed for pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in creating dyes with antimicrobial and radical scavenging activities (Şener et al., 2017).
Antimicrobial and Antioxidant Activities
- Pyrimidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting potential applications in developing new antimicrobial agents (Şener et al., 2017). Additionally, these compounds have shown excellent antioxidant activities, comparable to Vitamin C in some cases, indicating their potential use in oxidative stress-related conditions.
Application in Dye Synthesis
- The utility of pyrimidine derivatives in synthesizing new dyes, which have applications in various industries, including textiles, printing, and materials science. The synthesized dyes show solvatochromic properties, which are valuable for applications requiring color change in response to solvent changes (Şener et al., 2017).
Potential in Drug Discovery
- The structural modification of pyrimidine compounds leads to derivatives with varied biological activities. For example, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized for cytotoxic activity studies, offering insights into the potential use of pyrimidine derivatives in drug discovery and development (Stolarczyk et al., 2018).
Catalysis and Green Chemistry
- Pyrimidine derivatives are used in catalytic processes and green chemistry applications. For instance, they serve as catalysts in synthesizing chromeno[2,3-d]pyrimidinone derivatives, highlighting the role of pyrimidine compounds in facilitating efficient and environmentally friendly chemical reactions (Ghashang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[cyanomethyl(methyl)amino]-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-4-17-10(16)8-7-13-11(18-3)14-9(8)15(2)6-5-12/h7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREXMZUFHBHCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N(C)CC#N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)




![3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride](/img/structure/B2964808.png)




![N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2964816.png)

![1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B2964820.png)
![Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2964821.png)